molecular formula C44H41N3O7 B613558 Fmoc-Asn(Trt)-Ser(Psi(Me,Me)Pro)-OH CAS No. 920519-33-1

Fmoc-Asn(Trt)-Ser(Psi(Me,Me)Pro)-OH

Cat. No. B613558
CAS RN: 920519-33-1
M. Wt: 723.83
InChI Key: CURRWEJPHUVJFC-UWXQCODUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Asn(Trt)-Ser(Psi(Me,Me)Pro)-OH is an important peptide used in a variety of scientific research applications. It is a synthetic peptide that has been developed to mimic the structure of natural peptides. This peptide is composed of four amino acids, namely Fmoc (fluorenylmethoxycarbonyl)-Asn (asparagine)-Ser (serine)-OH (hydroxyl). It is also known as Fmoc-N-Trt-S-Phe-OH or Fmoc-N-Trt-S-Phe-Pro-OH. This compound is a highly versatile peptide that can be used in a variety of scientific research applications, including drug design, protein engineering, and molecular biology.

Mechanism of Action

The mechanism of action of Fmoc-Asn(Trt)-Ser(Psi(Me,Me)Pro)-OH is not yet fully understood. However, it is believed that the peptide binds to specific receptors on the cell surface, which then triggers a signaling cascade that results in the activation of specific proteins. These proteins then initiate a variety of cellular processes, such as gene expression and signal transduction.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, this compound has been shown to have an inhibitory effect on the enzyme phospholipase A2, which is involved in the breakdown of phospholipids.

Advantages and Limitations for Lab Experiments

The main advantage of using Fmoc-Asn(Trt)-Ser(Psi(Me,Me)Pro)-OH in lab experiments is that it is a highly versatile peptide that can be used in a variety of scientific research applications. Additionally, it is relatively easy to synthesize, as it can be prepared using either SPPS or LPPS. However, the main limitation of using this compound in lab experiments is that it is not yet fully understood how it interacts with other molecules.

Future Directions

The future directions for Fmoc-Asn(Trt)-Ser(Psi(Me,Me)Pro)-OH research include furthering our understanding of its mechanism of action, exploring its potential applications in drug design and protein engineering, and developing new methods for its synthesis. Additionally, further research is needed to understand the biochemical and physiological effects of this compound, as

Synthesis Methods

Fmoc-Asn(Trt)-Ser(Psi(Me,Me)Pro)-OH can be prepared in a variety of ways, including solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). SPPS is the most commonly used method for the synthesis of this compound, as it is cost-effective and efficient. SPPS involves the stepwise addition of amino acids onto a solid support, such as a resin bead, followed by the removal of the Fmoc group. LPPS, on the other hand, involves the stepwise addition of amino acids in a solution, followed by the removal of the Fmoc group. Both methods of synthesis require the use of a coupling reagent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC).

Scientific Research Applications

Fmoc-Asn(Trt)-Ser(Psi(Me,Me)Pro)-OH is widely used in scientific research applications. It is commonly used in the development of peptide-based drugs, as it can be used to mimic the structure of natural peptides. It is also used in the study of protein structure and function, as it can be used to study the interactions between amino acids and other molecules. Additionally, this compound can be used to study the effects of peptides on cellular processes, such as gene expression and signal transduction.

properties

IUPAC Name

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(tritylamino)butanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H41N3O7/c1-43(2)47(38(28-54-43)41(50)51)40(49)37(45-42(52)53-27-36-34-24-14-12-22-32(34)33-23-13-15-25-35(33)36)26-39(48)46-44(29-16-6-3-7-17-29,30-18-8-4-9-19-30)31-20-10-5-11-21-31/h3-25,36-38H,26-28H2,1-2H3,(H,45,52)(H,46,48)(H,50,51)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CURRWEJPHUVJFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CO1)C(=O)O)C(=O)C(CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H41N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

723.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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